molecular formula C7H11NO2S B1486976 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide CAS No. 2172022-37-4

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

Cat. No. B1486976
CAS RN: 2172022-37-4
M. Wt: 173.24 g/mol
InChI Key: SURZXZCRGYXHSX-UHFFFAOYSA-N
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Description

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is 1S/C7H11NO2S/c1-4-7(5-6-7)11(9,10)8(2)3/h1H,5-6H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Conducting Polymers and Copolymers

Conducting polymers and copolymers have seen extensive investigation due to their electrical, optical, and mechanical properties. 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide can be used in the polymerization process to create conducting polymers that have applications in energy storage , supercapacitors , solar cells , and fuel cells . These materials are key components in the development of renewable energy technologies .

Medical Diagnostics

The compound’s properties can be exploited in medical diagnostics. For example, when used in the synthesis of fluorescent markers or contrast agents, it can enhance the imaging capabilities of diagnostic tools, aiding in the early detection of diseases .

Sensing Devices

In the development of sensing devices, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide can be used to create sensitive elements that respond to environmental changes. These sensors can detect a wide range of stimuli, such as chemical exposure or temperature changes, making them useful in industrial, environmental, and biomedical settings .

Bioimaging and Photodynamic Therapy

The compound’s potential in bioimaging is significant, particularly in photodynamic therapy where it can be used to produce photosensitizers. These photosensitizers can be activated by light to produce a therapeutic effect, such as destroying cancer cells .

Chemical Synthesis

In chemical synthesis, this compound serves as a reagent or catalyst in various reactions. Its unique reactivity can lead to the development of new synthetic pathways, which is fundamental in the production of fine chemicals and pharmaceuticals .

Chromatography

Lastly, in the field of analytical chemistry, particularly chromatography, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide can be used to modify stationary phases or as a derivatization agent to improve the separation and detection of analytes in complex mixtures .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-7(5-6-7)11(9,10)8(2)3/h1H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURZXZCRGYXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

CAS RN

2172022-37-4
Record name 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 2
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 3
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 4
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 5
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

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